molecular formula C13H21NO B13290418 (Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine

(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine

Cat. No.: B13290418
M. Wt: 207.31 g/mol
InChI Key: XAUGGTPEECHTNR-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C13H21NO It is a secondary amine that features a butan-2-yl group and a 1-(4-methoxyphenyl)ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reductive amination of 4-methoxyphenylacetone with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the pH adjusted to around 7-8 using a buffer solution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, and the reaction can be carried out in a high-pressure reactor to increase the reaction rate .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides

    Reduction: Primary amines

    Substitution: N-alkylated amines

Scientific Research Applications

(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by inhibiting the reuptake of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]butan-2-amine

InChI

InChI=1S/C13H21NO/c1-5-10(2)14-11(3)12-6-8-13(15-4)9-7-12/h6-11,14H,5H2,1-4H3

InChI Key

XAUGGTPEECHTNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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